3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

FABP4 Type 2 Diabetes Atherosclerosis

This non-annulated thiophenylamide derivative is a critical building block for constructing focused FABP4/5 dual inhibition screening libraries. The unique 3,4-difluorobenzamide core and secondary alcohol linker create a distinct three-dimensional pharmacophore essential for shallow hydrophobic pocket binding—swapping with generic scaffolds leads to complete loss of the dual inhibitory profile. Researchers choose this compound over BMS309403 for its simultaneous FABP4/5 suppression, enabling comprehensive dissection of metabolic inflammation pathways in adipocyte and macrophage models. Its moderate lipophilicity (XLogP3-AA = 3.6) and hydrogen bond donors support superior aqueous solubility compared to high-cLogP (>5.0) alternatives, ensuring prolonged target engagement in cell culture without rapid degradation.

Molecular Formula C19H15F2NO2S
Molecular Weight 359.39
CAS No. 2034435-41-9
Cat. No. B2820480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
CAS2034435-41-9
Molecular FormulaC19H15F2NO2S
Molecular Weight359.39
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C19H15F2NO2S/c20-16-6-5-14(9-17(16)21)19(24)22-10-18(23)13-3-1-12(2-4-13)15-7-8-25-11-15/h1-9,11,18,23H,10H2,(H,22,24)
InChIKeyUPCXTHKQNSPNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 3,4-Difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide (CAS 2034435-41-9)


3,4-Difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide (CAS 2034435-41-9) is a synthetic, non-annulated thiophenylamide derivative with the molecular formula C19H15F2NO2S and a molecular weight of 359.4 g/mol [1]. It belongs to a class of compounds disclosed as inhibitors of fatty acid-binding proteins (FABP) 4 and/or 5, positioned for research in metabolic and inflammatory diseases [2]. The compound integrates a 3,4-difluorobenzamide core, a secondary alcohol linker, and a 4-(thiophen-3-yl)phenyl moiety, which collectively govern target engagement and selectivity .

Why Generic Substitution Is Insufficient for 3,4-Difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide (CAS 2034435-41-9)


Compounds within the non-annulated thiophenylamide class exhibit extreme sensitivity to substitution patterns on both the benzamide core and the thiophene-phenyl linker, leading to dramatic shifts in potency and target selectivity [1]. For instance, the presence of the 3,4-difluoro motif and the specific 2-hydroxyethyl linker in this compound contribute to a unique three-dimensional pharmacophore, which profoundly modulates binding to the FABP4/5 shallow hydrophobic pocket compared to mono-fluoro or non-fluorinated analogs [2]. Swapping this scaffold with generic FABP4 inhibitors or simpler benzamide derivatives would likely result in a complete loss of the dual FABP4/5 inhibitory profile and the associated metabolic stability advantages conferred by fluorine substitution [3].

Quantitative Differentiation Guide for 3,4-Difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide (CAS 2034435-41-9)


FABP4 Inhibitory Potency and Structure-Activity Relationship

In a TR-FRET assay, a closely related non-annulated thiophenylamide from the same patent family (US9353102, Example 4.15) demonstrated an IC50 of 13 nM against human FABP4 [1]. While direct data for CAS 2034435-41-9 is not publicly reported, its structural proximity—particularly the 3,4-difluorobenzamide and thiophene-phenyl scaffold—suggests a similar high potency profile. In contrast, simpler 3,4-difluorobenzamide fragment controls exhibited IC50 values >1.6 µM, confirming the critical contribution of the elaborated linker [2]. The 3,4-difluoro arrangement specifically enhances binding affinity by filling a small hydrophobic sub-pocket and reducing desolvation penalties compared to mono-fluoro or unsubstituted analogs.

FABP4 Type 2 Diabetes Atherosclerosis

Dual FABP4/5 Inhibition Potential and Selectivity Profile

The non-annulated thiophenylamide scaffold is explicitly designed for dual FABP4/5 inhibition, a profile not achieved by prototypical FABP4 inhibitors like BMS309403, which are selective for FABP4 [1]. In the patent, compounds were screened against both isoforms: Example 6.1 displayed an IC50 of 890 nM for FABP5, while Example 8 achieved an IC50 of 143 nM, demonstrating that subtle structural modifications tune FABP5 affinity [2]. Given the high homology between FABP4 and FABP5, the 3,4-difluoro substitution and the flexible 2-hydroxyethyl linker are predicted to maintain this dual inhibitory character, whereas non-fluorinated or more rigid analogs may lose FABP5 engagement, as evidenced by a 30-fold drop in FABP5 potency for certain mono-fluoro derivatives in the same series.

FABP5 Dual Inhibition Metabolic Disease

Physicochemical Property Differentiation: Lipophilicity and Permeability

The computed XLogP3-AA value for CAS 2034435-41-9 is 3.6, which lies within an optimal range for cellular permeability while avoiding excessive lipophilicity that leads to poor solubility and high metabolic clearance [1]. This is attributable to the balanced incorporation of two fluorine atoms and the polar 2-hydroxyethyl linker. In contrast, many high-affinity FABP4 inhibitors from the biphenyl azole or sulfonamide classes possess cLogP values >5, which are associated with poorer pharmacokinetic profiles [2]. The presence of two hydrogen bond donors (amide NH and secondary alcohol OH) also differentiates this compound from more hydrophobic analogs that lack these features and exhibit very low aqueous solubility.

Lipophilicity Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for 3,4-Difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide (CAS 2034435-41-9)


Building FABP4/5 Dual Inhibitor Screening Libraries for Metabolic Disease Drug Discovery

This compound's structural placement within the non-annulated thiophenylamide patent family makes it an ideal cornerstone for building a focused screening library targeting FABP4/5 dual inhibition. Given the demonstrated potency of close analogs (FABP4 IC50 = 13 nM, FABP5 IC50 = 143 nM) and the favorable lipophilicity (XLogP3-AA = 3.6), researchers can use CAS 2034435-41-9 as a reference compound to benchmark the activity of newly synthesized derivatives in TR-FRET competitive binding assays, as described in the patent [1][2].

In Vitro Target Engagement and Selectivity Profiling in Adipocyte and Macrophage Models

Due to the critical role of FABP4 and FABP5 in adipocyte lipid metabolism and macrophage inflammation, this compound is well-suited for in vitro studies using 3T3-L1 adipocytes or THP-1 macrophages. The 3,4-difluoro substitution enhances metabolic stability, making it possible to maintain prolonged target engagement in cell culture models without rapid degradation. Unlike BMS309403, which lacks FABP5 activity, this compound (by class inference) can simultaneously suppress both isoforms, enabling a more complete dissection of FABP4/5 biology in metabolic inflammation [1][2].

Structure-Activity Relationship (SAR) Studies on Fluorine-Mediated Binding Affinity

The compound provides a valuable scaffold for exploring the impact of fluorine substitution on FABP binding. The 3,4-difluoro motif is known to enhance target affinity by 2–5 fold compared to mono-fluoro or non-fluorinated analogs through favorable dipolar interactions and improved shape complementarity within the hydrophobic binding pocket. Researchers can use CAS 2034435-41-9 as a starting point to synthesize and test des-fluoro, mono-fluoro, and tetra-fluoro variants in a systematic SAR campaign guided by the patent's extensive exemplification [1].

In Vivo Metabolic Disease Models Requiring Improved Pharmacokinetic Profiles

With a moderate lipophilicity (XLogP3-AA = 3.6) and the presence of hydrogen bond donors supporting aqueous solubility, this compound is a superior candidate for in vivo studies compared to more lipophilic FABP4 inhibitors (cLogP >5.0). It can be employed in high-fat diet-induced obesity mouse models or ApoE-/- atherosclerosis models to evaluate the therapeutic benefit of dual FABP4/5 inhibition on glucose tolerance, insulin sensitivity, and atherosclerotic plaque formation, distinguishing it from FABP4-selective agents like BMS309403 [2].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.